

# An In-depth Technical Guide to the Physical and Chemical Properties of Strictamine

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Strictamine**, a prominent member of the akuammiline family of monoterpenoid indole alkaloids, has garnered significant attention within the scientific community due to its complex caged-like chemical architecture and promising neuropharmacological activities. Isolated from various plant species, most notably Alstonia scholaris, **strictamine** presents a compelling scaffold for synthetic exploration and a potential lead compound in drug discovery programs targeting neurological disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of **strictamine**, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and associated signaling pathways.

## **Physical and Chemical Properties**

**Strictamine** is a crystalline solid with the molecular formula C<sub>20</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> and a molar mass of approximately 322.41 g/mol .[1] Its intricate pentacyclic structure has been the subject of numerous total synthesis endeavors, which have, in turn, provided valuable insights into its chemical reactivity.

## **Table 1: Physical Properties of Strictamine**



Property	Value	Reference(s)
Molecular Formula	C20H22N2O2	[1]
Molar Mass	322.408 g/mol	[2]
CAS Number	6475-05-4	[2]
Appearance	Crystalline solid	Inferred from isolation protocols
Melting Point	Data not available; related alkaloids have decomposition points.	
Boiling Point	Data not available	_
Solubility	Soluble in methanol, chloroform, and other common organic solvents. Insoluble in water.	[3][4]

**Table 2: Spectroscopic Data of Strictamine** 

Spectroscopic Technique	Key Data	Reference(s)
UV-Vis (in MeOH)	λmax: 228, 282, 290 nm	[5]
Infrared (IR)	vmax (cm <sup>-1</sup> ): 2954, 2913, 2877 (C-H stretch), 2092, 1698 (C=O stretch)	[5]
¹H NMR (CDCl₃, 400 MHz)	$\delta$ (ppm): 7.5-7.0 (aromatic protons), 5.4 (olefinic proton), 3.7 (OCH <sub>3</sub> ), 1.7 (CH <sub>3</sub> )	General data from related compounds[6][7][8][9]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): ~170 (C=O), 150-120 (aromatic/olefinic carbons), ~50 (OCH <sub>3</sub> )	General data from related compounds[10][11]
Mass Spectrometry (ESI-MS)	m/z: 323.1754 [M+H]+	



## **Experimental Protocols Isolation of Strictamine from Alstonia scholaris**

The following is a generalized protocol for the isolation of **strictamine** from the leaves of Alstonia scholaris, based on common alkaloid extraction techniques.[3][12]

#### Materials:

- Dried and powdered leaves of Alstonia scholaris
- Methanol
- Chloroform
- Petroleum ether
- · Ethyl acetate
- Silica gel (60-120 mesh) for column chromatography
- Thin Layer Chromatography (TLC) plates (silica gel G)
- Rotary evaporator
- · Chromatography column

#### Procedure:

- Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature for an extended period (e.g., 48-72 hours). The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in a minimal amount of water and then
  partitioned successively with solvents of increasing polarity, such as petroleum ether,
  chloroform, and ethyl acetate. The chloroform fraction, which typically contains the alkaloids,
  is collected.



- Column Chromatography: The dried chloroform extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in petroleum ether. The column is then eluted with a gradient of increasing polarity, starting with petroleum ether and gradually introducing ethyl acetate.
- Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing a spot corresponding to the Rf value of **strictamine** are combined.
- Purification: The combined fractions are further purified by repeated column chromatography
  or preparative TLC until a pure crystalline compound is obtained.
- Characterization: The purified compound is characterized by spectroscopic methods (NMR, MS, IR, UV-Vis) to confirm its identity as strictamine.



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**Figure 1:** General workflow for the isolation of **strictamine**.

### **Total Synthesis of (±)-Strictamine**

Numerous total syntheses of **strictamine** have been reported, showcasing a variety of elegant synthetic strategies. Below is a representative multi-step synthesis workflow.[13][14][15][16]

#### Key Synthetic Steps:

- Core Skeleton Assembly: Construction of a key intermediate containing the fused ring system, often employing reactions like the Pictet-Spengler reaction, Diels-Alder cycloadditions, or gold-catalyzed cyclizations.
- Formation of the Quaternary Carbon Center: A crucial and challenging step involving the creation of the all-carbon quaternary center at C7.
- Ring Closure and Functional Group Manipulations: Subsequent cyclizations to form the complete pentacyclic framework, followed by functional group interconversions to install the



requisite methoxycarbonyl and ethylidene moieties.



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**Figure 2:** A generalized logical workflow for the total synthesis of **strictamine**.

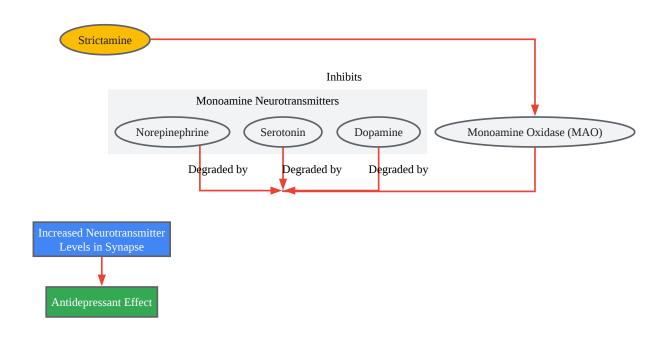
### **Biological Activity and Signaling Pathways**

**Strictamine** has been reported to exhibit significant neuropharmacological effects, including potential antidepressant and anxiolytic properties.[17] A primary mechanism of action is believed to be the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters.[18][19][20][21]

#### **Monoamine Oxidase Inhibition**

MAO enzymes, specifically MAO-A and MAO-B, play a critical role in regulating the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. [20] By inhibiting MAO, **strictamine** can increase the synaptic concentrations of these neurotransmitters, leading to its observed antidepressant-like effects.





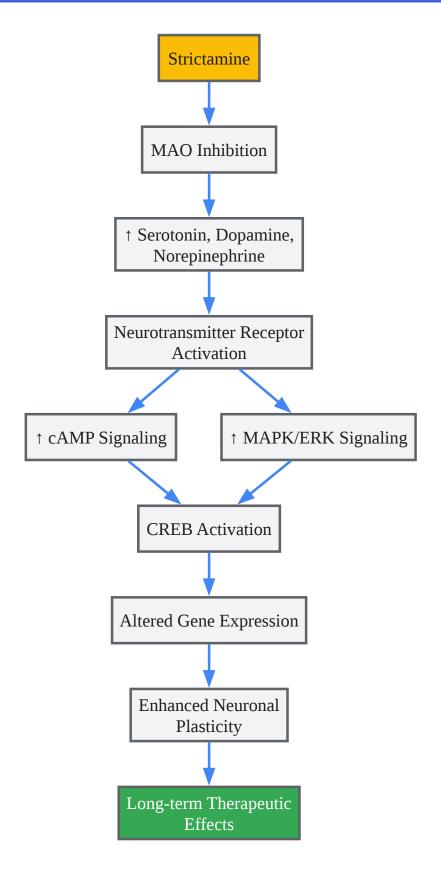
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**Figure 3:** Proposed mechanism of action of **strictamine** via MAO inhibition.

## **Potential Downstream Signaling Pathways**

The increase in monoamine neurotransmitters initiated by MAO inhibition can trigger a cascade of downstream signaling events. While direct studies on **strictamine**'s effects on these pathways are limited, inferences can be drawn from the known actions of other MAO inhibitors and antidepressants. These pathways include the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for neuronal plasticity and long-term changes in gene expression associated with mood regulation.[17][22][23][24]





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**Figure 4:** Potential downstream signaling pathways affected by **strictamine**.



#### Conclusion

Strictamine remains a molecule of significant interest for its complex structure and potential therapeutic applications. This guide has summarized its key physical and chemical properties, provided detailed experimental frameworks for its isolation and synthesis, and explored its likely mechanism of action through monoamine oxidase inhibition and subsequent modulation of downstream signaling pathways. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by **strictamine**, which will be crucial for its potential development as a novel therapeutic agent for neurological disorders. The provided data and protocols aim to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

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